N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a benzofuran-2-yl moiety linked to a hydroxypropyl chain and an imidazole-sulfonamide core. The hydroxypropyl group may improve aqueous solubility, while the benzofuran and alkyl substituents could influence lipophilicity and target binding.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12(2)17-20-16(10-21(17)4)26(23,24)19-11-18(3,22)15-9-13-7-5-6-8-14(13)25-15/h5-10,12,19,22H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGKXHZGROJYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, a compound featuring a benzofuran ring and an imidazole moiety, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Molecular Structure and Characteristics:
- IUPAC Name: N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide
- Molecular Formula: C₁₈H₂₃N₃O₄S
- Molecular Weight: 377.5 g/mol
| Property | Value |
|---|---|
| CAS Number | 2034601-14-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the benzofuran ring. One common method includes the cyclization of ortho-hydroxyaryl ketones using hypervalent iodine reagents, followed by functionalization to introduce the sulfonamide group.
Antifungal Properties
Research has demonstrated that benzofuran-imidazole derivatives exhibit significant antifungal activity. In particular, studies focused on two related compounds (IM/B/4-62 and IM/B/4-66) showed promising results against various fungal strains. The minimum inhibitory concentrations (MICs) were determined under different conditions, with IM/B/4-66 displaying superior efficacy compared to established antifungal agents like econazole and clotrimazole .
Antitumor Activity
Compounds containing benzofuran rings are known for their potential anticancer properties. The structure of this compound suggests it may interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines, although specific data on this compound's activity remains limited .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the imidazole moiety may interfere with fungal cell membrane integrity or inhibit key enzymes involved in fungal metabolism. Additionally, the sulfonamide group may play a role in modulating biological pathways relevant to cancer cell proliferation .
Case Studies and Research Findings
A variety of studies have explored the biological activities of related compounds:
- Antifungal Study : A comparative analysis of MICs for IM/B/4 compounds indicated that these derivatives could effectively inhibit fungal growth without developing resistance, suggesting a robust mechanism of action .
- Antitumor Screening : Compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, although further research is needed to establish specific IC50 values for this compound .
- Synthetic Pathways : The synthetic routes employed for creating benzofuran derivatives have been optimized for higher yields and efficiency, indicating a growing interest in these compounds for pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
- Structure : A benzimidazole derivative with isopropyl (position 1) and methyl (position 5) substituents, synthesized via N-alkylation, nitro reduction, and cyclization .
- Comparison : Unlike the target compound, this lacks a sulfonamide group and benzofuran ring. The ketone at position 2 contrasts with the imidazole-sulfonamide functionality, reducing hydrogen-bonding capacity. Such differences may limit its utility in sulfonamide-targeted therapies.
3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one (CAS 148238-44-2)
Functional Group Analysis
DIOLEOYL EDTHP-MONIUM METHOSULFATE (CAS 37838-38-3)
- Structure : A quaternary ammonium compound with hydroxypropyl and oleoyl chains .
- Comparison : While both compounds feature hydroxypropyl groups, the target’s sulfonamide and aromatic heterocycles contrast with the ammonium methosulfate’s surfactant-like structure. This highlights divergent applications: the target may favor pharmaceutical use, whereas the methosulfate derivative serves as an antistatic agent.
(2S,3S)-2,3-Dihydroxy-2-isopropylbutanoic Acid Ester (CAS 17958-37-1)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
